5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMNQGQPSTGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a suitable precursor with difluoromethylating agents. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate or cesium carbonate. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Scientific Research Applications
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antifungal agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, it has been found to act as a potent antagonist of the human CXCR2 receptor, which plays a role in inflammatory responses. The compound binds to the receptor, inhibiting its activity and thereby reducing inflammation . Additionally, it may interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with structurally related triazolopyrimidine derivatives:
Biological Activity
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its antiviral, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity and may influence the compound's binding affinity and selectivity towards specific enzymes or receptors.
Antiviral Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit antiviral properties. In particular:
- Mechanism of Action : The compound interferes with the RNA-dependent RNA polymerase (RdRP) activity of influenza viruses by disrupting the PA-PB1 protein-protein interaction. This was evidenced by an IC value of 12 μM in minireplicon assays and EC values ranging from 7 to 25 μM against various strains of Influenza A and B without significant cytotoxicity at concentrations up to 250 μM .
- Comparative Efficacy : Another derivative showed slightly better antiviral activity with EC values between 5 and 14 μM against FluA and FluB strains while maintaining a lower ability to inhibit PA-PB1 interaction (IC = 28 μM) .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various studies:
- Trk Kinase Inhibition : Compounds within this class have been identified as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in several cancers. The inhibition of Trk kinases can lead to reduced cell proliferation and survival in cancerous cells .
- Clinical Relevance : The structural modifications in related compounds have shown promise in preclinical models for treating tumors that express high levels of Trk kinases. This suggests that further development could lead to effective therapeutic agents against specific types of cancer .
Neuropharmacological Effects
Research has indicated that some derivatives exhibit neuropharmacological activity:
- Anticonvulsant Properties : In studies using pentylenetetrazole-induced seizure models, certain derivatives displayed significant anticonvulsant effects with ED values around 31.81 mg/kg. These compounds primarily act as positive modulators on GABA receptors rather than sodium channels, indicating a unique mechanism of action compared to traditional anticonvulsants .
Summary of Biological Activities
| Activity Type | Observed Effects | Key Findings |
|---|---|---|
| Antiviral | Disruption of RdRP activity | IC = 12 μM; EC = 7-25 μM |
| Anticancer | Inhibition of Trk kinases | Effective in reducing tumor cell viability |
| Neuropharmacological | Anticonvulsant effects | ED = 31.81 mg/kg; GABA modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 3-amino-1,2,4-triazole and difluoromethyl-substituted electrophiles. For example, triethylamine in dimethylformamide (DMF) at 120°C facilitates the formation of triazolopyrimidine derivatives . Solvent selection (e.g., ethanol/water mixtures) and catalysts (e.g., TMDP) significantly improve yields by enhancing reaction kinetics and reducing side products . Monitoring via TLC and purification by recrystallization (e.g., ethanol/DMF) ensures product purity.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., difluoromethyl group at C5 and hydroxyl at C7) .
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for the hydroxyl group) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with kinases or phosphatases using fluorescence-based protocols .
- Antimicrobial Screening : Use microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity Studies : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., A2A adenosine receptors). The difluoromethyl group’s electronegativity may stabilize hydrogen bonds in hydrophobic pockets .
- QSAR Analysis : Correlate substituent effects (e.g., fluorine’s Hammett σ value) with bioactivity to optimize lead compounds .
Q. What strategies resolve contradictions in reported reaction yields for triazolopyrimidine derivatives?
- Methodological Answer :
- Reaction Optimization : Compare catalyst systems (e.g., TMDP vs. triethylamine) and solvent polarities. For instance, DMF increases reaction rates but may degrade acid-sensitive intermediates, while ethanol/water mixtures improve regioselectivity .
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dimerization or oxidation artifacts) and adjust stoichiometry or reaction time .
Q. How does the difluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability due to fluorine’s hydrophobic effect .
- Metabolic Stability : Conduct microsomal stability assays (e.g., human liver microsomes) to evaluate resistance to oxidative defluorination .
Q. What crystallographic methods confirm the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform). Analyze packing motifs (e.g., hydrogen-bonding networks involving hydroxyl and triazole groups) .
- Powder XRD : Compare experimental patterns with simulated data from CIF files to validate phase purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
